molecular formula C20H32O B1347098 Tetradecanophenone CAS No. 4497-05-6

Tetradecanophenone

Cat. No.: B1347098
CAS No.: 4497-05-6
M. Wt: 288.5 g/mol
InChI Key: LXUIUVLDNRQBQJ-UHFFFAOYSA-N
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Description

Classification and Structural Context of Long-Chain Alkyl Aryl Ketones

Alkyl aryl ketones are a class of organic compounds characterized by a carbonyl group (C=O) attached to an aromatic ring and an alkyl chain. numberanalytics.com Tetradecanophenone, with the chemical formula C₂₀H₃₂O, consists of a phenyl group bonded to a tetradecanoyl group. nist.govnist.gov Its structure features a long alkyl chain, which imparts specific physical and chemical properties. nist.govnist.gov These long-chain alkyl aryl ketones are generally more stable than their aliphatic counterparts due to the delocalization of electrons from the aromatic ring to the carbonyl group. numberanalytics.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₂₀H₃₂O nist.govnist.gov
Molecular Weight 288.47 g/mol sigmaaldrich.com
Appearance White to very pale yellow crystal-powder spectrumchemical.comssl-images-amazon.com
CAS Number 4497-05-6 nist.govnist.gov
IUPAC Name 1-Phenyltetradecan-1-one uni.lu

Historical Context of Research on Aromatic Ketones

The study of aromatic ketones dates back to the development of fundamental reactions in organic chemistry. A key historical method for their synthesis is the Friedel-Crafts acylation, which involves the reaction of an aromatic hydrocarbon with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. britannica.com This reaction has been instrumental in the preparation of various aryl alkyl and diaryl ketones. britannica.com Over the years, research has expanded to explore the diverse reactivity of aromatic ketones, which serve as crucial intermediates in the synthesis of a wide array of organic compounds. numberanalytics.com Their stability and reactivity make them ideal building blocks in organic synthesis. britannica.com

Current Research Landscape and Significance of this compound Studies

Current research on aromatic ketones continues to evolve, with a focus on developing more efficient and sustainable synthetic methods. waseda.jpazom.com For instance, recent studies have explored the selective hydrogenation of aromatic ketones to produce aromatic alcohols, which are valuable in the fragrance and pharmaceutical industries. acs.org There is also significant interest in the use of aromatic ketones in cross-coupling reactions to form new carbon-carbon bonds, although this has been challenging due to the strength of the existing bonds. waseda.jp

This compound, in particular, is utilized in various research applications. It serves as a model compound in chromatographic studies, such as in the separation of hydrophobic compounds by hydrophobic interaction electrokinetic chromatography. sigmaaldrich.com Its long alkyl chain makes it suitable for studying intermolecular interactions in different analytical techniques. researchgate.netresearchgate.netresearchgate.net Furthermore, derivatives of myristic acid, from which this compound is derived, are used as solvents in thermochromic systems. google.com The compound and its homologues are also subjects of study in electrophoretic analysis and have been included in databases for quantitative structure-activity relationship (QSAR) studies. researchgate.netqsardb.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyltetradecan-1-one
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InChI

InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LXUIUVLDNRQBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H32O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063496
Record name Tetradecanophenone
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Molecular Weight

288.5 g/mol
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CAS No.

4497-05-6
Record name 1-Phenyl-1-tetradecanone
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Record name Myristophenone
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Record name 1-Tetradecanone, 1-phenyl-
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Record name Tetradecanophenone
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Advanced Synthetic Methodologies for Tetradecanophenone and Analogues

Strategies for Carbon-Carbon Bond Formation in Aryl Ketone Synthesis

The construction of the carbon-carbon bond between the aryl and acyl groups is the cornerstone of aryl ketone synthesis. Modern methodologies have increasingly focused on transition metal-catalyzed reactions, particularly those involving palladium, which offer high efficiency and functional group tolerance.

One powerful strategy is the palladium-catalyzed α-arylation of carbonyl compounds. This method involves the coupling of an enolate, or a related nucleophile derived from a ketone, with an aryl halide. The use of sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes has significantly expanded the scope of this reaction to include a wide range of ketones and aryl halides. nih.gov

Another innovative approach is the direct functionalization of aldehyde C-H bonds. A synergistic combination of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis allows for the direct arylation and alkylation of aldehydes. organic-chemistry.org This method is advantageous as it utilizes readily available starting materials and proceeds under mild conditions.

Furthermore, C-H bond activation has emerged as a transformative strategy in organic synthesis. nih.gov This approach allows for the direct coupling of an aromatic C-H bond with a suitable acylating agent, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to aryl ketones. For instance, the palladium-catalyzed regioselective α-alkylation of ketones with simple olefins can be achieved via a dual activation strategy, providing a novel pathway to construct the carbon framework of long-chain ketones. nih.gov

Table 1: Selected C-C Bond Formation Strategies for Aryl Ketone Synthesis

Entry Aryl Source Acyl/Alkyl Source Catalyst/Reagents Product Yield (%) Reference
1 Aryl Bromide Ketone Enolate Pd Catalyst, Bulky Phosphine Ligand, Base α-Aryl Ketone Varies nih.gov
2 Aryl Bromide Aldehyde Ir Photocatalyst, Ni Catalyst, Quinuclidine Aryl Ketone Up to 92 organic-chemistry.org
3 Arene Olefin Rhodium Complex, Secondary Amine α-Alkyl Aryl Ketone Good nih.gov
4 Aryl Halide Aldehyde Pd Catalyst, 3-Aminopropanoic Acid Aryl Ketone Good researchgate.net

Targeted Synthesis via Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, involving the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgchemguide.co.uk For the synthesis of tetradecanophenone, this would typically involve the reaction of benzene (B151609) with tetradecanoyl chloride.

The traditional Lewis acid catalyst for this reaction is aluminum chloride (AlCl₃). chemguide.co.uk The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as an electrophile and attacks the aromatic ring. A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting arene, which prevents further acylation of the product. organic-chemistry.org

However, the classical Friedel-Crafts acylation has several limitations, including the need for stoichiometric amounts of the catalyst, which can be sensitive to moisture, and the generation of significant amounts of corrosive waste. To address these issues, a variety of alternative catalysts and reaction conditions have been developed. These include the use of solid acid catalysts like zeolites, which can be recovered and reused, and carrying out the reaction in more environmentally friendly solvents or even under solvent-free conditions. researchgate.net Other metal triflates and ionic liquids have also been explored as effective catalysts. researchgate.net

Table 2: Friedel-Crafts Acylation for the Synthesis of Aryl Ketones

Entry Arene Acylating Agent Catalyst Solvent Temperature (°C) Yield (%) Reference
1 Benzene Ethanoyl Chloride AlCl₃ Benzene Reflux (60) Good chemguide.co.uk
2 Anisole (B1667542) Acetic Anhydride Zeolite Y 1,2-Dichlorobenzene 180 Good researchgate.net
3 Various Arenes Acyl Chlorides Metal Triflates Deep Eutectic Solvents Varies Good to Excellent researchgate.net
4 Benzene Derivatives Acyl Chlorides/Anhydrides FeCl₃·6H₂O Tunable Aryl Alkyl Ionic Liquids 40-60 Good researchgate.net

Exploration of Organometallic Reagents in Ketone Synthesis

Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. Several types of organometallic compounds can be utilized for the synthesis of this compound and its analogues.

Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles that can be used to synthesize ketones from carboxylic acids. The reaction requires two equivalents of the organolithium reagent. The first equivalent deprotonates the carboxylic acid, and the second adds to the carbonyl group to form a stable dianionic intermediate. Upon acidic workup, this intermediate collapses to form the ketone. masterorganicchemistry.comaklectures.com This method is particularly useful as it provides a direct route from readily available carboxylic acids.

Grignard Reagents: While Grignard reagents are powerful nucleophiles, their reaction with carboxylic acids typically leads to the formation of tertiary alcohols. However, they can be effectively used to synthesize ketones from nitriles. The Grignard reagent adds to the carbon-nitrogen triple bond of the nitrile to form an imine salt, which upon hydrolysis yields the desired ketone. chemistrysteps.com

Organocadmium Reagents: Historically, organocadmium reagents were widely used for the synthesis of ketones from acyl chlorides. These reagents are less reactive than Grignard or organolithium reagents, which allows the reaction to stop at the ketone stage without further addition to the carbonyl group. nih.gov However, due to the high toxicity of cadmium compounds, their use has been largely superseded by other methods.

Table 3: Synthesis of Ketones using Organometallic Reagents

Entry Organometallic Reagent Substrate Product Key Features Reference
1 2 equiv. R-Li Carboxylic Acid Ketone Direct conversion, stable dianionic intermediate masterorganicchemistry.comaklectures.com
2 R-MgX Nitrile Ketone Forms imine intermediate, followed by hydrolysis chemistrysteps.com
3 R₂Cd Acyl Chloride Ketone Less reactive, stops at ketone stage (historical use) nih.gov

Photochemical Pathways in Aryl Ketone Synthesis and Modification

Photochemical reactions offer unique pathways for the synthesis and modification of organic molecules, often proceeding under mild conditions and with high selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of aryl ketones. This methodology can be used to generate acyl radicals from precursors like α-keto acids, which can then be coupled with aryl halides in the presence of a nickel catalyst to form ketones. nih.gov This approach is atom-economical and environmentally friendly. Another strategy involves the direct C-H functionalization of aldehydes, where a combination of photoredox, nickel, and hydrogen atom transfer catalysis enables the formation of aryl ketones from simple starting materials. organic-chemistry.org

Norrish-Yang Reaction: The Norrish-Yang reaction is a photochemical process that involves the intramolecular abstraction of a γ-hydrogen atom by an excited ketone, leading to the formation of a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol (B46151). nih.govchem-station.commiami.edu While this is a modification rather than a direct synthesis of the ketone, it represents a key photochemical pathway for aryl ketones with appropriate alkyl chains, such as this compound. The efficiency and outcome of the Norrish-Yang reaction can be influenced by the reaction medium and the structure of the ketone. Competing with the Yang cyclization is the Norrish Type II fragmentation, which leads to the cleavage of the alkyl chain. researchgate.netscispace.com

Table 4: Photochemical Synthesis and Modification of Aryl Ketones

Mechanistic Investigations of Tetradecanophenone Reactivity

Photochemical Reaction Pathways of Alkyl Aryl Ketones

Alkyl aryl ketones, such as tetradecanophenone, exhibit rich and varied photochemistry upon absorption of light. The electronically excited ketone can undergo several competing reaction pathways, the efficiencies of which are often dictated by the molecular structure and the surrounding environment. The primary photochemical processes for these ketones include Norrish Type I and Type II reactions, as well as the Photo-Fries rearrangement.

Norrish Type I and Type II Photoelimination Mechanisms

The Norrish reactions are fundamental photochemical processes of carbonyl compounds. mdpi.com

The Norrish Type I reaction involves the homolytic cleavage of the bond alpha to the carbonyl group (α-scission). Upon excitation, the carbonyl compound forms an excited singlet state, which can then undergo intersystem crossing to a triplet state. Cleavage from either of these excited states results in the formation of two radical fragments: an acyl radical and an alkyl radical. mdpi.com For this compound, this would involve the cleavage of the bond between the carbonyl carbon and the tridecyl chain or the phenyl group. These radicals can then undergo various secondary reactions, such as recombination, decarbonylation to form an alkyl radical and carbon monoxide, or hydrogen abstraction to form an alkane and a ketene. mdpi.com

The Norrish Type II reaction is an intramolecular process that occurs in ketones possessing an accessible gamma-hydrogen (a hydrogen atom on the third carbon from the carbonyl group). The excited carbonyl group abstracts this γ-hydrogen, leading to the formation of a 1,4-biradical intermediate. mdpi.com This biradical can then undergo one of two main pathways: fragmentation (β-scission) to yield a smaller ketone (acetophenone in the case of p-alkyl alkanophenones) and an alkene, or intramolecular cyclization (the Norrish-Yang reaction) to form a cyclobutanol (B46151) derivative. mdpi.commasterorganicchemistry.com For long-chain alkyl aryl ketones like this compound, the Norrish Type II pathway is a dominant process. researchgate.netvdoc.pub

Photo-Fries Rearrangement in Ordered Media

The Photo-Fries rearrangement is another photochemical reaction characteristic of aryl esters, but it is also relevant to the discussion of alkyl aryl ketone photochemistry as it can be a competing pathway when aryl alkanoates are studied in similar environments. lookchem.com This reaction involves the light-induced rearrangement of an aryl ester to hydroxy aryl ketones. acs.orgresearchgate.net The mechanism is believed to proceed through the formation of a radical pair within a solvent cage, which can then recombine at the ortho or para positions of the aromatic ring. researchgate.net Studies on aryl alkanoates have shown that the efficiency and regioselectivity (ortho vs. para products) of the Photo-Fries rearrangement can be significantly influenced by the reaction medium. vdoc.publookchem.com For instance, investigations into the photo-Fries reaction of 2-naphthyl myristate in the ordered phases of alkyl alkanoates have demonstrated that the reaction can be effectively controlled within these organized media. researchgate.netvdoc.pub

Influence of Media Microenvironment on Photoreactivity (e.g., Liquid Crystalline Phases)

The microenvironment in which a photochemical reaction occurs can exert significant control over the reaction pathways and product distributions. Ordered media, such as liquid crystalline phases, micelles, or the layered structures of certain long-chain esters, can impose conformational constraints on guest molecules, thereby influencing their photoreactivity. researchgate.netvdoc.pub

Research on the Norrish-Yang photochemistry of a series of p-alkyl alkanophenones, including p-octyl this compound, within the ordered, layered phases of three different isomeric alkyl alkanoates (host esters) has provided detailed insights into these effects. researchgate.netnih.gov These host esters form cylindrically shaped reaction cavities that influence the motions and conformational changes required for the photochemical reactions. researchgate.netlookchem.com

The selectivity between the fragmentation and cyclization products of the Norrish Type II reaction is a key indicator of the constraints imposed by the medium. By comparing the photoproduct selectivity of a substrate in the isotropic (disordered) and ordered phases of a host ester, researchers can probe the influence of the reaction cavity. researchgate.net Furthermore, using different host esters with the same substrate provides information about the "stiffness" of the cavity walls and the importance of functional group interactions. lookchem.com

The results from these studies indicate that photochemical reactions can be effectively controlled within such ordered media. researchgate.netvdoc.pub This control arises from the restricted environment of the reaction cavity, which can favor certain reaction pathways over others due to differing steric requirements. For example, the greater motion required for the Norrish Type II process compared to the Norrish Type I reaction can lead to an enhancement of the latter in constrained environments. masterorganicchemistry.com

Table 1: Photoproduct Selectivity of p-Octyl this compound in Different Media

Host MediumPhaseTemperature (°C)Fragmentation/Cyclization (F/C) Ratio
Dodecyl LaurateIsotropic401.1
Dodecyl LaurateOrdered202.0
Tetradecyl MyristateIsotropic501.2
Tetradecyl MyristateOrdered302.5
Hexadecyl PalmitateIsotropic601.3
Hexadecyl PalmitateOrdered403.1

This table presents representative data illustrating the trend observed in studies of p-alkyl alkanophenones in ordered media, based on findings from Weiss and colleagues. The F/C ratio (Norrish Type II fragmentation product vs. cyclization product) increases in the more constrained ordered phases compared to the isotropic phases, indicating that the ordered environment preferentially hinders the cyclization pathway. researchgate.netvdoc.publookchem.comnih.gov

Oxidative Transformation Mechanisms (e.g., Ruthenium-catalyzed Oxidation)

The oxidation of the benzylic methylene (B1212753) group (the CH₂ group adjacent to the phenyl ring) in alkyl aryl ketones is a significant transformation. Ruthenium complexes have emerged as effective catalysts for this type of oxidation, converting alkylarenes into aromatic ketones under relatively mild conditions. While specific studies on this compound are not extensively documented in the surveyed literature, the general mechanism for ruthenium-catalyzed benzylic C-H oxidation is well-established and applicable.

The catalytic cycle typically involves a high-valent oxo-ruthenium species as the active oxidant. This species is generated from a ruthenium precursor (e.g., RuCl₃, [RuCl₂(p-cymene)]₂) and a terminal oxidant such as tert-butyl hydroperoxide (TBHP) or molecular oxygen. mdpi.com The proposed mechanism for the oxidation of an alkylarene to a ketone proceeds as follows:

Generation of the Active Oxidant: The low-valent ruthenium catalyst reacts with the terminal oxidant to form a high-valent oxo-ruthenium(V) or ruthenium(IV) species.

Hydrogen Atom Abstraction: The oxo-ruthenium species abstracts a hydrogen atom from the benzylic position of the substrate (this compound), forming a benzylic radical and a hydroxo-ruthenium intermediate.

Oxidation to Ketone: The benzylic radical is then further oxidized to the corresponding ketone. This can occur through various pathways, including rebound with the hydroxo-ruthenium species followed by further oxidation, or reaction with another equivalent of the oxidant.

Catalyst Regeneration: The ruthenium species is re-oxidized by the terminal oxidant, regenerating the active oxo-ruthenium species and completing the catalytic cycle.

These reactions often show good functional group tolerance, though yields can be influenced by the electronic nature of substituents on the aromatic ring. mdpi.com

Table 2: Representative Conditions for Ruthenium-Catalyzed Benzylic Oxidation of Long-Chain Alkylarenes

Ruthenium CatalystOxidantSolventTemperature (°C)Typical Yield (%)
[RuCl₂(p-cymene)]₂TBHPAcetonitrile (B52724)/WaterRoom Temp60-98
RuCl₃/Porphyrin LigandTBHPWaterRoom Temp60-95
RuH₂(CO)(PPh₃)₃O₂p-Xylene12075-90

This table summarizes typical conditions and yields for the ruthenium-catalyzed oxidation of benzylic C-H bonds in long-chain alkylarenes to form ketones, based on several literature reports. mdpi.comacs.org Specific data for this compound was not available in the searched literature.

Alpha-Halogenation Reactions and Enol Chemistry in Ketones

The alpha-halogenation of ketones is a fundamental reaction that involves the substitution of a hydrogen atom at the alpha-position (adjacent to the carbonyl group) with a halogen (Cl, Br, or I). This reaction proceeds via an enol or enolate intermediate and can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Under acidic conditions, the halogenation of a ketone like this compound typically results in mono-halogenation at the more substituted alpha-position if applicable. For this compound, this would occur at the benzylic position. The mechanism involves the following steps: masterorganicchemistry.compearson.com

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr, CH₃COOH), which makes the carbonyl carbon more electrophilic. masterorganicchemistry.compearson.com

Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the alpha-carbon, leading to the formation of an enol intermediate. This tautomerization is the rate-determining step of the reaction. pearson.com

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic halogen (e.g., Br₂).

Deprotonation: The resulting protonated α-haloketone is deprotonated, typically by the solvent or the halide ion, to yield the final product and regenerate the acid catalyst. masterorganicchemistry.com

The introduction of an electron-withdrawing halogen atom at the alpha-position deactivates the enol towards further reaction, which is why the reaction generally stops after a single halogenation under acidic conditions. In contrast, base-promoted halogenation often leads to polyhalogenation because the introduced halogen increases the acidity of the remaining alpha-protons. libretexts.org

Table 3: Reagents for Acid-Catalyzed Alpha-Halogenation of Ketones

Halogenating AgentAcid Catalyst / SolventProduct
Br₂Acetic Acid (AcOH)α-Bromoketone
Cl₂Hydrochloric Acid (HCl)α-Chloroketone
I₂Nitric Acid (HNO₃)α-Iodoketone
N-Bromosuccinimide (NBS)HBrα-Bromoketone

This table lists common reagents used for the acid-catalyzed alpha-halogenation of ketones. masterorganicchemistry.comlibretexts.orgpearson.com

Advanced Spectroscopic and Analytical Characterization of Tetradecanophenone

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of Tetradecanophenone displays characteristic signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the long alkyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. Protons closer to the electron-withdrawing carbonyl group are shifted further downfield. The protons on the α-carbon of the alkyl chain are also deshielded by the adjacent carbonyl group and appear as a triplet. The numerous methylene (B1212753) groups of the long alkyl chain produce a large, complex signal in the upfield region, while the terminal methyl group appears as a distinct triplet. google.comresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift. The carbons of the phenyl ring also resonate in the downfield region, while the aliphatic carbons of the tetradecyl chain appear in the upfield region. google.comdss.go.th

Table 1: NMR Spectroscopic Data for this compound (CDCl₃)

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~7.95 (m, 2H) Aromatic (ortho-H) ~200.5 C=O
~7.55 (m, 1H) Aromatic (para-H) ~137.0 Aromatic (ipso-C)
~7.45 (m, 2H) Aromatic (meta-H) ~132.8 Aromatic (para-C)
~2.95 (t, 2H) -CO-CH₂- ~128.5 Aromatic (meta-C)
~1.70 (p, 2H) -CO-CH₂-CH₂- ~128.0 Aromatic (ortho-C)
~1.25 (br s, 20H) -(CH₂)₁₀- ~38.5 -CO-CH₂-
~0.88 (t, 3H) -CH₃ ~31.9 - 22.7 -(CH₂)₁₁-
~14.1 -CH₃

Note: 'm' denotes multiplet, 't' denotes triplet, 'p' denotes pentet, 'br s' denotes broad singlet. Data are approximate and based on typical values for alkyl phenyl ketones and available database information. google.comresearchgate.netdss.go.th

Vibrational Analysis via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group of the ketone. beilstein-journals.orgnist.gov

Other significant absorptions include those from the C-H stretching of both the aromatic ring and the aliphatic chain, and the C=C stretching vibrations within the phenyl ring. cdnsciencepub.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions from various bending and stretching vibrations that are unique to the molecule as a whole. nist.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000 Aromatic C-H Stretch Medium-Weak
2955-2850 Aliphatic C-H Stretch Strong
~1685 C=O Stretch (Aryl Ketone) Strong
1600-1450 Aromatic C=C Stretch Medium-Weak
~1465 Aliphatic C-H Bend Medium
~750 and ~690 Aromatic C-H Out-of-Plane Bend Strong

Data compiled from the NIST Chemistry WebBook and general IR spectroscopy tables. beilstein-journals.orgcdnsciencepub.com

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. psu.edu

For this compound, the electron ionization (EI) mass spectrum shows a distinct molecular ion (M⁺) peak at an m/z corresponding to its molecular weight, approximately 288. libretexts.org The fragmentation of this compound is primarily driven by the carbonyl group. The most characteristic fragmentation is the α-cleavage on either side of the carbonyl. masterorganicchemistry.com This leads to the formation of highly stable fragment ions, which are prominent in the mass spectrum.

Key fragmentation pathways include:

Loss of the tridecyl radical (•C₁₃H₂₇): This results in the formation of the benzoyl cation (C₆H₅CO⁺), which is typically the base peak at m/z 105.

Loss of the phenyl radical (•C₆H₅): This leads to the formation of a C₁₄H₂₇O⁺ acylium ion at m/z 211.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage, can also occur.

Table 3: Major Fragments in the Mass Spectrum of this compound

m/z Assigned Fragment Ion Formation Pathway
288 [C₂₀H₃₂O]⁺ Molecular Ion (M⁺)
211 [CH₃(CH₂)₁₂CO]⁺ α-cleavage (loss of •C₆H₅)
120 [C₆H₅C(OH)=CH₂]⁺ McLafferty Rearrangement Product
105 [C₆H₅CO]⁺ α-cleavage (loss of •C₁₃H₂₇)
77 [C₆H₅]⁺ Loss of CO from benzoyl cation

Data compiled from the NIST Chemistry WebBook. libretexts.org

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Insights

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides information on the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. msu.edu

The UV-Vis spectrum of this compound is characterized by the presence of the benzoyl chromophore (the phenyl group conjugated with the carbonyl group). This chromophore gives rise to two main types of electronic transitions: shimadzu.comresearchgate.net

A strong absorption band, typically observed in the range of 240-250 nm, is attributed to the π → π* transition within the conjugated aromatic system.

A weaker, longer-wavelength absorption band, expected around 320 nm, corresponds to the n → π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. beilstein-journals.orgshimadzu.com

The long, non-conjugated alkyl chain acts as an auxochrome and has a minimal effect on the position of these absorption maxima compared to other simple alkyl phenyl ketones like acetophenone (B1666503).

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. For many alkyl phenyl ketones, including this compound, fluorescence is often weak or non-existent. This is because efficient intersystem crossing from the singlet excited state to the triplet state can occur, followed by non-radiative decay or photochemical reactions, such as the Norrish Type II reaction, which compete effectively with fluorescence emission. google.com Specific experimental fluorescence data for this compound are not widely reported in the literature.

Table 4: Electronic Absorption Data for this compound

Transition Type Approximate λₘₐₓ (nm) Relative Intensity
π → π* ~245 Strong
n → π* ~320 Weak

Note: Data are estimated based on the known photophysical properties of aryl ketones. shimadzu.comresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Myristophenone

High Resolution Separation Science and Analytical Applications

Chromatographic Methodologies

Chromatography, a cornerstone of analytical chemistry, relies on the differential partitioning of analytes between a stationary phase and a mobile phase. The application of Tetradecanophenone in different chromatographic modes highlights its utility in characterizing column performance and separation selectivity.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds. In the context of this compound, HPLC methods are often employed to study the effects of temperature and mobile phase composition on retention and efficiency. For instance, studies have explored the relationship between temperature and the retention factor (k') of this compound, demonstrating that increasing temperature can influence its interaction with the stationary phase. nih.gov One study injected a sample containing 0.1 mg/mL of this compound onto a column with a mobile phase of acetonitrile (B52724) to test a thermally insulating jacket for the column. google.com

A study investigating fast, comprehensive two-dimensional liquid chromatography utilized this compound as a probe solute. nih.gov The retention factor (k') was measured at different temperatures, as shown in the table below. nih.gov

Temperature (°C)Retention Factor (k')
12012.3
1507.00
Data sourced from a study on fast, comprehensive two-dimensional liquid chromatography. nih.gov

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound is a relatively large molecule, it can be analyzed by GC, often in combination with mass spectrometry (GC-MS) for definitive identification. In one study, GC-MS was used for the chemoprofiling of plant extracts, where this compound was identified as a constituent. phcog.com The analysis was performed on a system equipped with a DB-5 capillary column, and the oven temperature was programmed to increase in stages to facilitate the separation of various compounds. phcog.com

The GC-MS analysis that identified this compound used the following parameters: phcog.com

ParameterValue
Column DB-5 capillary column (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Flow Rate 1.2 mL/min
Initial Oven Temperature 70°C (held for 5 min)
Temperature Ramp 1 to 120°C (held for 5 min)
Temperature Ramp 2 to 240°C (held for 5 min)
Ion Source Temperature 250°C
Interface Temperature 200°C
Mass Scan Range m/z 40–700

Supercritical Fluid Chromatography (SFC) for Non-Volatile Compounds

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. teledynelabs.comwikipedia.org This technique is particularly useful for the separation of thermally labile and non-volatile compounds and is considered a "green" technology due to the reduced use of organic solvents. wikipedia.orgwaters.com SFC bridges the gap between gas and liquid chromatography, offering unique selectivity and efficiency. teledynelabs.comshimadzu.com While specific studies detailing the extensive use of this compound in SFC are not prevalent in the provided search results, the principles of SFC make it a suitable method for the analysis and purification of such alkyl aryl ketones. wikipedia.orglabioscientific.com Its application would be particularly relevant for chiral separations or when a normal-phase chromatographic approach is required. wikipedia.org

Ion Chromatography (IC) for Hydrophobic Interactions

Ion Chromatography (IC) is a subset of HPLC that is primarily designed for the separation of ionic species. However, variations of the technique can be used to study hydrophobic interactions. In the context of this compound, a non-ionic compound, its application in traditional IC is limited. However, it has been used as a marker in methods that probe hydrophobic interactions on reversed-phase columns, which are also used in a mode of IC known as ion-pair chromatography. For example, a mixture of alkylphenones, including this compound, was used to demonstrate the separation efficiency of these columns. dcu.ie

Electrophoretic Separation Systems

Capillary electrophoresis and its related techniques offer high-efficiency separations based on the differential migration of analytes in an electric field.

Micellar Electrokinetic Chromatography (MEKC) and Hydrophobic Interactions

Micellar Electrokinetic Chromatography (MEKC) is a modification of capillary electrophoresis that allows for the separation of neutral analytes. wikipedia.orgscitechnol.com This is achieved by adding a surfactant to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. scitechnol.com

This compound, being a hydrophobic molecule, has been instrumental in studies of MEKC. It has been used along with other alkyl aryl ketone homologs to investigate hydrophobic interactions with surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.netresearchgate.netresearchgate.netresearchgate.net In these studies, the separation of compounds like dodecanophenone (B154281), this compound, hexadecanophenone (B1585600), and octadecanophenone (B1346819) was achieved based on their hydrophobic interactions with SDS monomers. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Role as a Model Compound and Internal Standard in Analytical Method Development

The development of robust and reliable analytical methods is fundamental to chemical analysis. researchgate.net In this process, specific chemical substances are often employed as tools to test, optimize, and validate the method's performance. This compound serves as an excellent example of such a substance, finding utility both as a model compound for method development and as an internal standard for quantitative analysis.

Model Compound for Method Development

Analytical method development involves investigating numerous parameters to achieve the desired separation and detection of target analytes. americanpharmaceuticalreview.com Model compounds are crucial in this phase as they provide a consistent and well-understood reference to evaluate a method's performance. diva-portal.org

This compound is particularly useful as a model compound for separation techniques targeting hydrophobic substances. researchgate.net Its properties make it and its homologues (e.g., dodecanophenone, hexadecanophenone) ideal for several reasons:

Systematic Probing of Hydrophobicity: As part of a homologous series of alkyl aryl ketones, this compound allows researchers to systematically study the effect of hydrophobicity on retention and resolution. By analyzing a mixture of these ketones, which differ methodically by the length of their alkyl chains, developers can precisely tune separation conditions (e.g., mobile phase composition, surfactant type, pH) and observe the direct impact on the separation of compounds with varying degrees of hydrophobicity. researchgate.net

Method Optimization: The successful separation of this compound and its related ketones serves as a benchmark for the method's ability to resolve challenging hydrophobic analytes. researchgate.net It helps in optimizing parameters in techniques like HI-EKC and reverse-phase chromatography. researchgate.net

Mechanism Elucidation: Observing the behavior of this homologous series can help confirm the underlying separation mechanism, such as verifying that hydrophobic interaction is the dominant factor in a given method. researchgate.net

Internal Standard for Quantitative Analysis

In quantitative chromatography and electrophoresis, an internal standard (I.S.) is a substance added in a constant concentration to every sample, standard, and blank to improve the precision and accuracy of the results. scioninstruments.commasontechnology.ie The final concentration of the analyte is determined by comparing the ratio of the analyte's detector response to the internal standard's response. scioninstruments.com This approach effectively corrects for variations in injection volume, sample evaporation, and fluctuations in instrument conditions. masontechnology.iewikipedia.org

This compound possesses the key characteristics of an effective internal standard for the analysis of other hydrophobic compounds.

Characteristics of an Ideal Internal Standard and the Suitability of this compound

Ideal CharacteristicDescriptionSuitability of this compoundReference
Not Present in SampleThe internal standard must be absent from the original sample matrix to avoid interference.This compound is a synthetic ketone and is unlikely to be naturally present in most biological or environmental samples. wikipedia.org
Chemically Similar to AnalyteThe I.S. should have similar chemical and physical properties to the analyte(s) to ensure it behaves comparably during sample preparation and analysis.As an alkyl aryl ketone, it is structurally similar to other long-chain ketones, esters, or other hydrophobic molecules, making its behavior in a separation system predictable and comparable. scioninstruments.com
Well-Resolved PeakThe chromatographic or electrophoretic peak of the I.S. must be clearly separated from the peaks of all other components in the sample.Due to its specific retention time based on its alkyl chain length, it can be selected to elute in a clear region of the chromatogram or electropherogram, away from the analytes of interest. scioninstruments.comwikipedia.org
StableThe I.S. must not react with the sample components, solvents, or mobile phase and should be stable throughout the analytical process.This compound is a stable organic solid, making it reliable for use in standard solutions. wikipedia.org

By selecting this compound or one of its homologues as an internal standard, analysts can significantly enhance the reliability of quantitative methods for other hydrophobic molecules.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like Tetradecanophenone. mpg.de These ab initio methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and other electronic properties without the need for empirical parameters. stackexchange.com

A key aspect of understanding molecular reactivity and electronic transitions is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy required for electronic excitation. chalcogen.rodtic.mil For alkyl phenyl ketones, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the carbonyl group. The n → π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is a characteristic electronic transition for these compounds. msu.edu

Below is a representative data table illustrating typical values that could be obtained from DFT calculations for a series of phenyl alkyl ketones. These values are illustrative and based on general principles of quantum chemistry.

Compound NameHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Acetophenone (B1666503)-6.58-1.824.762.95
Propiophenone-6.55-1.804.752.98
Butyrophenone-6.53-1.794.743.01
Valerophenone-6.52-1.784.743.03
This compound -6.50 -1.77 4.73 3.10

This table presents theoretical values for illustrative purposes, calculated using DFT methods (e.g., B3LYP/6-31G(d)) to show expected trends.

Molecular Dynamics Simulations of this compound Interactions in Solvents and Ordered Media

Molecular Dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time, offering insights into their interactions with surrounding environments. princeton.edu For an amphiphilic molecule like this compound, with its polar benzoyl head and a long nonpolar tetradecyl tail, MD simulations are invaluable for understanding its behavior in various media, such as organic solvents and organized assemblies like micelles.

In Nonpolar Solvents:

In a nonpolar solvent such as hexane, this compound is expected to adopt a relatively extended conformation. The long alkyl tail will have favorable van der Waals interactions with the solvent molecules. The polar benzoyl head will be less favorably solvated, but in a nonpolar environment, the molecule will likely remain in a monomeric state, with its conformation fluctuating due to thermal motion. MD simulations can quantify properties like the radius of gyration and end-to-end distance of the alkyl chain to describe its conformational flexibility. nist.gov

In Ordered Media (e.g., Micelles):

The behavior of this compound within an ordered medium, such as a sodium dodecyl sulfate (B86663) (SDS) micelle in an aqueous solution, is of significant interest for applications in controlled release and catalysis. frontiersin.orgrsc.org MD simulations can model the insertion and localization of this compound within the micellar structure. researchgate.netrsc.orgnih.gov Due to its amphiphilic nature, the nonpolar tetradecyl tail is expected to penetrate deep into the hydrophobic core of the SDS micelle, interacting with the alkyl chains of the surfactant molecules. capes.gov.br The more polar phenyl ketone headgroup would likely reside in the palisade layer of the micelle, at the interface between the hydrophobic core and the polar, hydrated headgroups of the SDS molecules. rsc.org This orientation minimizes unfavorable interactions and maximizes stabilizing forces.

Below is an illustrative table of typical parameters for an MD simulation of this compound in an SDS micelle.

Simulation ParameterValue / MethodPurpose
System Composition1 this compound, 60 SDS, 15,000 WaterRepresents a single guest molecule in a standard micelle.
Force FieldCHARMM36 / GROMOSDefines the potential energy function for all atoms. nih.gov
EnsembleNPT (Isothermal-Isobaric)Maintains constant Number of particles, Pressure, and Temperature.
Temperature300 KSimulates room temperature conditions.
Pressure1 barSimulates atmospheric pressure.
Simulation Time200 nsAllows for sufficient sampling of molecular motions.
Analysis MetricsRadial Distribution Functions, Order ParametersTo determine location and orientation within the micelle.

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational chemistry allows for the a priori prediction of various spectroscopic properties and the energetic profiles of chemical reactions. hmdb.ca

Spectroscopic Signatures:

The infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound can be simulated using quantum chemical methods. mmsl.cznih.gov These predictions are instrumental in the structural elucidation of new compounds and in understanding the relationship between structure and spectral features.

IR Spectrum: The calculated IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1685 cm⁻¹ would correspond to the C=O stretching vibration of the aryl ketone. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the long alkyl chain would be prominent in the 2850-2960 cm⁻¹ region. researchgate.net

NMR Spectrum: The predicted ¹H and ¹³C NMR spectra are based on the calculation of nuclear shielding constants. galaxy.aiuzh.ch For ¹H NMR, distinct signals would be predicted for the aromatic protons (typically in the 7.4-8.0 ppm range), the methylene (B1212753) protons adjacent to the carbonyl (α-CH₂) around 2.9-3.0 ppm, and a large, complex signal for the other methylene groups of the alkyl chain further upfield (1.2-1.7 ppm), with the terminal methyl group appearing around 0.9 ppm. np-mrd.orgchegg.com The ¹³C NMR spectrum would show a signal for the carbonyl carbon around 200 ppm, aromatic carbons between 128-137 ppm, and a series of signals for the aliphatic carbons between 14-40 ppm. libretexts.orgnih.gov

The following table provides a hypothetical, yet realistic, set of predicted key spectroscopic data for this compound.

SpectroscopyPredicted SignatureAssignment
IR (cm⁻¹)~1685C=O Stretch (Aryl Ketone)
IR (cm⁻¹)~2925, 2855Aliphatic C-H Stretch
¹H NMR (ppm)~7.95 (d)Aromatic Protons (ortho to C=O)
¹H NMR (ppm)~7.50 (m)Aromatic Protons (meta, para)
¹H NMR (ppm)~2.95 (t)α-CH₂
¹H NMR (ppm)~1.30 (m)-(CH₂)₁₁-
¹H NMR (ppm)~0.88 (t)Terminal -CH₃
¹³C NMR (ppm)~200.5Carbonyl Carbon (C=O)
¹³C NMR (ppm)~137.0Aromatic Carbon (C-ipso)
¹³C NMR (ppm)~38.5α-CH₂
¹³C NMR (ppm)~14.1Terminal -CH₃

This table contains simulated data based on established principles of NMR and IR spectroscopy for illustrative purposes. researchgate.netlibretexts.org

Reaction Energetics:

Theoretical calculations are crucial for studying the mechanisms and energetics of photochemical reactions, such as the Norrish Type II reaction, which is characteristic of alkyl phenyl ketones with abstractable γ-hydrogens. galaxy.airesearchgate.netchemrxiv.org This reaction involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This intermediate can then undergo cleavage to form acetophenone and an alkene (1-dodecene in this case) or cyclize to form cyclobutanol (B46151) derivatives. rsc.orggoogle.comscholarsresearchlibrary.com

Computational studies can determine the activation energies for hydrogen abstraction and the relative energies of the subsequent cleavage and cyclization pathways. dtic.milrsc.org These calculations help to predict the quantum yields and product ratios of the photoreaction, providing insight into how factors like solvent and conformation influence the reaction outcome. hmdb.ca For this compound, the long, flexible alkyl chain allows for easy attainment of the necessary cyclic conformation for γ-hydrogen abstraction. Theoretical models would predict that the cleavage pathway is generally favored for long-chain alkyl phenyl ketones in solution. researchgate.net

Structure-Property Relationship Modeling through Chemoinformatics

Chemoinformatics employs computational and statistical methods to establish relationships between chemical structures and their physical, chemical, or biological properties. chemrxiv.orgeuropa.eu Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are central to this field. nih.gov

For a homologous series of compounds like the alkyl phenyl ketones, QSPR models can be developed to predict properties that vary systematically with the length of the alkyl chain. researchgate.netunimib.it A key property for a molecule like this compound is its lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP). Lipophilicity is critical for understanding a molecule's behavior in biological and environmental systems.

A QSPR model for the logP of alkyl phenyl ketones could be constructed using molecular descriptors that capture key structural features. These descriptors can be calculated from the molecular structure and include:

Topological descriptors: Such as the molecular weight (MW) or the number of carbon atoms.

Electronic descriptors: Such as polarizability or dipole moment.

Geometric descriptors: Such as molecular surface area.

A simple QSPR model for logP might take the form of a linear equation:

logP = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

For the series of long-chain alkyl phenyl ketones, a strong correlation is expected between logP and descriptors related to the size of the alkyl chain, such as the number of carbon atoms (nC).

The table below illustrates a hypothetical QSPR model for predicting the logP of various alkyl phenyl ketones.

Compound NameNumber of Alkyl Carbons (nC)Experimental logPPredicted logP (Model: logP = 0.52*nC + 1.95)
Valerophenone44.034.03
Hexanophenone54.554.55
Octanophenone75.595.59
Decanophenone96.636.63
Dodecanophenone (B154281)117.677.67
This compound 13 8.71 8.71

This table presents a simplified, illustrative QSPR model. The experimental logP values are representative, and the model is generated for demonstrative purposes to show the linear relationship between alkyl chain length and lipophilicity. researchgate.net

Such models are valuable for predicting the properties of new or untested compounds, reducing the need for extensive experimental measurements and guiding the design of molecules with desired characteristics. europa.euplus.ac.at For instance, QSAR models could be developed to predict the toxicity of long-chain aliphatic ketones based on their structural features. mmsl.czqsardb.orgresearchgate.net

Structure Activity Relationships and Derivative Synthesis

Systematic Investigation of Alkyl Chain Length Effects on Reactivity and Properties

The properties of alkylphenones, the class of compounds to which tetradecanophenone belongs, are significantly influenced by the length of the alkyl chain. As the number of carbon atoms in the chain increases, the physical properties of the molecule change in a predictable manner due to the increasing dominance of London dispersion forces. openochem.org

Generally, the boiling points of ketones increase with a larger molecular size. openochem.orgvedantu.com This trend is observed across the homologous series of alkylphenones. While ketones have higher boiling points than alkanes of similar mass due to dipole-dipole interactions from the polar carbonyl group, they are lower than corresponding alcohols, which can engage in hydrogen bonding. openochem.org

Solubility in water is also heavily dependent on the alkyl chain. Small ketones show some solubility as the carbonyl group can form hydrogen bonds with water. libretexts.org However, as the alkyl chain lengthens, the nonpolar hydrocarbon character becomes more pronounced, leading to a rapid decrease in water solubility. openochem.orglibretexts.orgallrounder.ai Consequently, this compound, with its substantial C14 tail, is practically insoluble in water but soluble in common organic solvents. vedantu.com

A study involving the separation of a homologous series of alkyl aryl ketones, including dodecanophenone (B154281) (C12), this compound (C14), and hexadecanophenone (B1585600) (C16), demonstrated how the increasing hydrophobic character imparted by the longer alkyl chain influences their interaction in chromatographic systems. researchgate.net This reinforces the principle that incremental changes in the alkyl chain length lead to systematic changes in the physicochemical properties of these compounds.

Table 1: Physicochemical Property Trends in Alkylphenone Series

PropertyEffect of Increasing Alkyl Chain LengthUnderlying Reason
Boiling Point IncreasesIncreased London dispersion forces with molecular size. openochem.org
Melting Point Generally increasesImproved crystal packing and van der Waals forces.
Water Solubility DecreasesGrowing dominance of the hydrophobic alkyl tail over the polar carbonyl group. libretexts.orgallrounder.ai
Lipophilicity IncreasesLarger nonpolar alkyl region enhances solubility in nonpolar environments.

This table provides an interactive summary of general trends.

Synthesis and Characterization of Substituted this compound Analogues

The synthesis of this compound and its substituted analogues is most commonly achieved through the Friedel-Crafts acylation. numberanalytics.com This reaction involves treating an aromatic compound (like benzene (B151609) or a substituted derivative) with tetradecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.com This method allows for the direct introduction of the tetradecanoyl group onto the aromatic ring.

The synthesis of substituted analogues involves using a substituted benzene ring as the starting material. For instance, reacting anisole (B1667542) (methoxybenzene) with tetradecanoyl chloride would yield methoxy-tetradecanophenone isomers. Similarly, starting with toluene (B28343) would yield methyl-tetradecanophenone isomers. The position of the new substituent is directed by the nature of the group already present on the ring.

Characterization of these newly synthesized analogues relies on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic signals for the aromatic protons, the methylene (B1212753) protons of the alkyl chain, and the carbonyl carbon. nih.govresearchgate.net

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1685-1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can provide information about its fragmentation pattern.

In a study on differentiation-inducing factors (DIFs), which are chlorinated alkylphenones, various derivatives were synthesized to explore structure-activity relationships. mdpi.com This research demonstrated that modifications, such as changing the length of the alkyl chain and altering substituents on the phenyl ring (e.g., chlorine atoms), had a significant impact on the biological activities of the compounds. mdpi.comnih.gov

Table 2: Examples of Synthesized this compound Analogues

Analogue NameSynthetic PrecursorsPotential Characterization Peaks
4-Methoxy-tetradecanophenoneAnisole, Tetradecanoyl chloride, AlCl₃¹H NMR: Signal for -OCH₃ (~3.8 ppm); IR: C=O stretch (~1680 cm⁻¹)
4-Methyl-tetradecanophenoneToluene, Tetradecanoyl chloride, AlCl₃¹H NMR: Signal for Ar-CH₃ (~2.4 ppm); IR: C=O stretch (~1685 cm⁻¹)
4-Nitro-tetradecanophenoneNitrobenzene, Tetradecanoyl chloride, AlCl₃IR: Signals for NO₂ (~1520 & 1345 cm⁻¹); C=O stretch (~1700 cm⁻¹)

This interactive table outlines hypothetical synthetic routes and expected analytical data.

Exploration of this compound as a Synthon for Complex Organic Molecules

In the context of retrosynthetic analysis, a synthon is an idealized fragment, usually an ion, that results from a bond disconnection but is too unstable to be used directly. ias.ac.ine3s-conferences.org A synthetic equivalent is the real-world reagent that corresponds to that synthon. e3s-conferences.org this compound, as a functionalized molecule, can act as a precursor to several synthons, making it a valuable building block in the synthesis of more complex structures. cymitquimica.comsigmaaldrich.com

The carbonyl group is the key to its versatility. It can be targeted by a variety of reactions to build larger molecular frameworks:

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol (1-phenyltetradecan-1-ol). This alcohol can then participate in esterification or etherification reactions, or be used in substitution reactions.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group creates a new carbon-carbon bond and a tertiary alcohol. This is a powerful method for extending the carbon skeleton.

Wittig Reaction: Reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene. This provides a route to various unsaturated compounds.

Reductive Amination: The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.

While specific examples detailing the use of this compound as a starting material in a multi-step total synthesis are not prevalent in readily accessible literature, its role as a building block is analogous to that of other aromatic ketones. waseda.jp For instance, research on the photochemistry of p-octyl this compound has been investigated, highlighting how such long-chain ketones can be used to probe reaction environments and mechanisms, knowledge that is crucial for designing complex synthetic pathways. researchgate.net The principles of using aromatic ketones as intermediates are fundamental to organic synthesis, allowing for their incorporation into pharmaceuticals, polymers, and other advanced materials. numberanalytics.comsigmaaldrich.com

Environmental Fate and Degradation Pathways of Alkyl Ketones

Photochemical Degradation in Aquatic and Atmospheric Environments

Photochemical degradation, initiated by the absorption of sunlight, represents a significant abiotic pathway for the transformation of alkyl ketones in the environment. nih.gov This process is particularly relevant in the upper layers of aquatic systems and in the atmosphere. The primary mechanism for the photolysis of ketones like tetradecanophenone, which possess a γ-hydrogen on the alkyl chain, is the Norrish Type II reaction. wikipedia.orgslideshare.net

Upon absorption of ultraviolet radiation, the carbonyl group is excited to a singlet state, which can then convert to a more stable triplet state. wikipedia.org This excited carbonyl group can then abstract a γ-hydrogen atom from the alkyl chain, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgyoutube.com This biradical can undergo several subsequent reactions:

Fragmentation (β-scission): This is often the major pathway, resulting in the cleavage of the bond between the α- and β-carbons. For this compound, this would yield acetophenone (B1666503) and 1-dodecene. The resulting enol of acetophenone rapidly tautomerizes to the more stable ketone. youtube.comresearchgate.net

Cyclization (Norrish-Yang reaction): The biradical can also cyclize to form a cyclobutanol (B46151) derivative, such as 1-phenyl-2-undecylcyclobutanol. researchgate.netresearchgate.net

Reversion: The biradical can disproportionate back to the original ketone, potentially leading to racemization at the gamma carbon if it is a chiral center. youtube.com

Table 1: Key Photochemical Reactions of Alkyl Ketones

Reaction Type Description Primary Products (Example: this compound)
Norrish Type II Intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical. wikipedia.org 1,4-Biradical intermediate
Fragmentation Cleavage of the α-β carbon-carbon bond in the 1,4-biradical. researchgate.net Acetophenone and 1-Dodecene
Cyclization Intramolecular combination of the radical centers in the 1,4-biradical. researchgate.net 1-Phenyl-2-undecylcyclobutanol
OH Radical Reaction Hydrogen abstraction or addition reactions with hydroxyl radicals, primarily in the atmosphere. acs.org Various smaller oxygenated organic compounds

Biotransformation and Microbial Degradation Studies

Microbial activity is a crucial component in the natural attenuation of long-chain alkyl ketones in soil and water. The breakdown of these compounds is often initiated through a sub-terminal oxidation pathway, particularly by bacteria and fungi capable of utilizing hydrocarbons as a carbon source. nih.gov

The typical microbial degradation pathway for a long-chain alkane that leads to a ketone intermediate involves the following steps:

Sub-terminal Oxidation: An alkane is first oxidized at a non-terminal carbon by a monooxygenase enzyme to form a secondary alcohol. nih.gov

Dehydrogenation: The secondary alcohol is then further oxidized by an alcohol dehydrogenase to the corresponding ketone. mdpi.com For an n-tetradecane precursor, this would result in a tetradecanone.

Baeyer-Villiger Oxidation: The resulting ketone, such as this compound, is then targeted by a specific class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). rsc.orgresearchgate.net These flavin-dependent enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. mdpi.commdpi.com

Ester Hydrolysis: The ester is subsequently hydrolyzed by esterase enzymes into a fatty acid and an alcohol, which can then enter central metabolic pathways like β-oxidation and be fully mineralized. nih.gov

Research has identified BVMOs in various microorganisms, such as Acinetobacter species, that are active on aliphatic ketones with chain lengths (C10-C16) relevant to this compound. nih.govresearchgate.net Furthermore, studies using 14C-labeled compounds have confirmed the mineralization of alkanes via ketone intermediates to CO2 and biomass, providing a clear model for the complete biological breakdown of these molecules. researchgate.netnih.gov The formation of ketones is also a known consequence of the microbial breakdown of fats, with bacteria such as Pseudomonas being capable of producing ketones through alkane degradation or alcohol dehydrogenation. mdpi.com

Advanced Oxidation Processes for Environmental Remediation

For wastewaters containing persistent organic pollutants like long-chain ketones, which may be resistant to conventional biological treatment, Advanced Oxidation Processes (AOPs) offer an effective remediation strategy. mdpi.com AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, ultimately mineralizing them to carbon dioxide and water. researchgate.netresearchgate.net

Several AOPs are applicable to the degradation of this compound:

Fenton and Photo-Fenton Processes: The classical Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H2O2) catalyzed by ferrous ions (Fe2+). mdpi.com This process is effective for treating industrial effluents containing long-chain hydrocarbons and ketones. mdpi.com The efficiency can be enhanced by the application of UV light (photo-Fenton), which promotes the regeneration of Fe2+ from Fe3+, thereby sustaining the catalytic cycle. acs.org Mechanocatalytic Fenton processes have also been shown to oxidatively crack polymers by introducing and then cleaving carbonyl groups. acs.org

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. byjus.comwikipedia.org Ozonolysis is particularly effective at cleaving unsaturated bonds but also readily oxidizes other functional groups, including ketones. researchgate.net Studies have shown that ozonation is an effective technology for degrading ketones in industrial wastewater. mostwiedzy.plgnest.org

UV/H2O2: This process involves the photolysis of hydrogen peroxide with UV radiation to generate hydroxyl radicals. It is a clean and efficient method for degrading a variety of organic contaminants without producing sludge. acs.org

These processes can effectively break down the stable structure of this compound, converting long-chain, non-biodegradable compounds into smaller, more easily biodegradable molecules, or achieving complete mineralization. mdpi.com

Table 2: Comparison of Advanced Oxidation Processes for Ketone Degradation

AOP Technique Principle Advantages Key Findings
Fenton/Photo-Fenton Fe2+ catalyzed decomposition of H2O2 to form •OH radicals. mdpi.com High efficiency, can be enhanced with UV light. Effective for long-chain aliphatic hydrocarbons and ketones in leachate. mdpi.com
Ozonation Direct oxidation by O3 or via •OH radicals from O3 decomposition. wikipedia.org Strong oxidizing power, no sludge formation. Proven to be one of the best AOPs for degrading ketone compounds. mostwiedzy.pl
UV/H2O2 UV photolysis of H2O2 to generate •OH radicals. acs.org No metal catalyst needed, clean process. Effective for a wide range of organic pollutants; oxidation products are often more biodegradable. acs.org

Analytical Approaches for Detection and Quantification in Environmental Matrices

Accurate detection and quantification of this compound in environmental samples such as water, soil, and air are essential for monitoring its fate and transport. Due to its semi-volatile nature and presence in complex matrices, a combination of sophisticated extraction and analytical techniques is typically required.

Sample Preparation: For solid matrices like soil and sediment, extraction is a critical first step. Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic-assisted extraction are commonly used to transfer the analyte from the solid phase to an organic solvent. wa.gov For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to concentrate the analyte and remove interfering substances. nsf.gov

Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of semi-volatile organic compounds. The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification and quantification. phcog.com GC-MS has been successfully used to identify this compound in various sample types. phcog.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another key technique, particularly useful for less volatile or thermally labile compounds. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. nsf.gov this compound has been analyzed using reverse-phase HPLC, often coupled with a UV or mass spectrometry detector. nih.govgoogle.com Two-dimensional LC (2DLC) offers enhanced peak capacity for analyzing extremely complex samples. nih.gov

Capillary Electrophoresis (CE): This technique separates analytes based on their electrophoretic mobility in a capillary filled with an electrolyte. Hydrophobic interaction electrokinetic chromatography, a mode of CE, has been used to separate long-chain, hydrophobic compounds like this compound. sigmaaldrich.com

Table 3: Analytical Methods for this compound

Analytical Technique Principle of Separation/Detection Application for this compound References
GC-MS Separation by volatility/polarity; Detection by mass-to-charge ratio. Identification and quantification in complex environmental and biological matrices. phcog.comresearchgate.net
HPLC/UPLC Separation by partitioning between mobile and stationary phases. Analysis in samples, often used with UV or MS detection for quantification. nih.govgoogle.com
Capillary Electrophoresis Separation by electrophoretic mobility and partitioning with micelles. Separation of hydrophobic alkyl aryl ketone homologues. sigmaaldrich.com
FT-IR & TOC Analyzer Infrared absorption for functional groups; Total organic carbon for concentration. A novel method for semi-quantification of long-chain ketones in biological cells. shimadzu.com

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer : Implement Quality by Design (QbD) principles, defining Critical Process Parameters (CPPs) like mixing speed and heating rate. Use Near-Infrared (NIR) spectroscopy for real-time monitoring. Establish acceptance criteria based on ICH Q2(R1) guidelines for analytical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.